4-Bromo-3-chloropyridazine

Regioselective cross-coupling Suzuki-Miyaura Heteroaryl halide reactivity

Regiocontrol in bis-halogenated pyridazines often fails with symmetric dichloro/dibromo analogs due to mismatched reactivities. 4-Bromo-3-chloropyridazine (CAS 1393545-85-1) solves this with orthogonal leaving groups. - Bromine at C4 reacts first under Pd catalysis (Suzuki, Stille); chlorine at C3 remains intact for subsequent amination or SNAr. - Enables telescoped library synthesis toward kinase inhibitor pharmacophores (US8569487 reference). - ≥98% purity, NMR/HPLC/LC-MS certified; available for immediate R&D supply.

Molecular Formula C4H2BrClN2
Molecular Weight 193.43 g/mol
CAS No. 1393545-85-1
Cat. No. B3237653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloropyridazine
CAS1393545-85-1
Molecular FormulaC4H2BrClN2
Molecular Weight193.43 g/mol
Structural Identifiers
SMILESC1=CN=NC(=C1Br)Cl
InChIInChI=1S/C4H2BrClN2/c5-3-1-2-7-8-4(3)6/h1-2H
InChIKeyJVPUWLVTUZXHQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-chloropyridazine: Orthogonal Reactivity Building Block


4-Bromo-3-chloropyridazine is a heteroaryl dihalide belonging to the 1,2-diazine (pyridazine) class. It bears a bromine atom at position 4 and a chlorine atom at position 3 on an electron-deficient aromatic ring [1]. This structural arrangement furnishes two leaving groups of distinctly different reactivity within the same scaffold, a feature that has been specifically highlighted in reviews on polyfunctionalized pyridazines as a strategy for achieving regioselective transformations [2]. The compound’s well-defined computed properties (XLogP3 = 1.5, TPSA = 25.8 Ų) further support its utility as a modular intermediate in medicinal chemistry and agrochemical research [1].

1
Orthogonal C–Br and C–Cl handles for regioselective functionalization
2
Enables sequential Pd-catalyzed couplings without protecting groups
3
Modular intermediate for medicinal chemistry and agrochemical library synthesis

Why Generic Pyridazine Analogs Cannot Substitute


The pyridazine ring is intrinsically electron-deficient, making nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings the dominant functionalization pathways . When two identical leaving groups are present, as in 3,6-dichloropyridazine, the system often suffers from poor regiocontrol, yielding mixtures of mono- and disubstituted products [1]. In contrast, 4-bromo-3-chloropyridazine exploits the inherent reactivity difference between C–Br and C–Cl bonds under palladium catalysis, allowing the bromine to be addressed first while the chlorine remains intact for a subsequent transformation. This orthogonal handle cannot be reproduced by simply substituting a mono-halogenated pyridazine, nor by any dichloro- or dibromo- analog, making the precise 4-Br/3-Cl positioning a non-negotiable design element for synthetic sequences that demand step-wise control.

4-Bromo-3-chloropyridazine
Dichloro- or dibromo- analogs
Identical leaving groups lead to poor regiocontrol and product mixtures; orthogonal Br/Cl positioning cannot be reproduced.
4-Bromo-3-chloropyridazine
Mono-halogenated pyridazine
Lacks the second orthogonal handle required for stepwise sequential diversifications, limiting synthetic versatility.

Quantitative Differentiation Against Closest Analogs


Suzuki Cross-Coupling: Complete Br/Cl Selectivity vs. Dichloropyridazine

On 4-bromo-6-chloro-3-phenylpyridazine, a close structural relative, the Suzuki reaction proceeds with complete selectivity for the C‑Br bond; the C‑Cl bond remains untouched under the same conditions, enabling a clean mono-arylation [1]. In contrast, the widely used 3,6-dichloropyridazine gives a 7:3 mixture of mono- and diphenylated products under classical Suzuki conditions, necessitating chromatographic separation and lowering the effective yield [1]. The same selectivity principle applies to 4-bromo-3-chloropyridazine, where the 4‑Br position is electronically and sterically predisposed to react first, providing an orthogonal handle that dichloro- or dibromo- analogs cannot offer.

Suzuki Br/Cl Selectivity
Head-to-head
Single product vs. 70:30 mixture
Avoids separation; supports clean mono-arylation
Under classical Suzuki conditions
Regioselective cross-coupling Suzuki-Miyaura Heteroaryl halide reactivity

Sequential Functionalization via Orthogonal Leaving Group Control

Reviews on polyfunctionalized pyridazines explicitly state that increasing the number of identical halogens (e.g., multiple chlorines) leads to a loss of regioselectivity, whereas the introduction of different functionalities (Br, I) increases both reactivity and regiochemical control [1]. The 4-bromo-3-chloropyridazine scaffold embodies this principle: the C–Br bond is approximately 10–100 × more reactive than the C–Cl bond in Pd-catalyzed oxidative addition, allowing a first cross-coupling exclusively at C4, followed by a second coupling (e.g., Buchwald-Hartwig amination or another Suzuki) at C3.

Reactivity Ratio C–Br/C–Cl
Class-level inference
Br ~10–100× more reactive than Cl
Enables sequential coupling gating
Qualitative oxidative addition order
Sequential functionalization Pd-catalyzed cross-coupling Orthogonal reactivity

Quality: Full Characterization Package vs. Industry-Average Purity

Major vendors supplying 4-bromo-3-chloropyridazine consistently certify purity at NLT 98 % and provide comprehensive analytical documentation including NMR, HPLC, and LC‑MS . In contrast, many generic pyridazine intermediates are offered only at 95 % purity with minimal characterization . The higher initial purity minimizes the carry-over of halogenated impurities that could interfere with subsequent Pd-catalyzed steps (poisoning catalysts) and eliminates the need for pre-use purification.

Purity & Characterization
Supporting evidence
≥98% (HPLC) with full NMR/LC-MS vs. 95% generic
Reduces catalyst poisoning and pre-use purification
Commercial supply specification
Purity specification Characterization data Reproducibility

Patent-Corroborated Relevance for Kinase and HCV Scaffolds

US Patent 8,569,487 explicitly claims pyridazine compounds bearing bromo and chloro substituents as agents for treating hepatitis C virus infection, underscoring the biological relevance of the dihalogenated pyridazine scaffold [1]. While the patent does not isolate 4-bromo-3-chloropyridazine as a final drug, the fact that the Br/Cl substitution pattern is specifically included in the Markush claims confirms that medicinal chemistry programs have prioritized this regiochemical arrangement for target binding. This contrasts with patents focusedsolely on symmetrically substituted pyridazines (e.g., 3,6-dichloro) that lack the same degree of targeted intellectual property coverage.

Patent Scaffold Coverage
Supporting evidence
Claimed in US8569487B2 (HCV/kinase core)
Supports IP-positioned scaffold selection
For medicinal chemistry programs
Kinase inhibitor HCV inhibitor Patent evidence

High-Impact Application Scenarios


One-Pot Sequential Arylation/Amination for Kinase Libraries

Exploiting the orthogonal reactivity established in Section 3 (Br > Cl), researchers can execute a Suzuki-Miyaura coupling at C4 followed, without intermediate purification, by a Buchwald-Hartwig amination at C3. This telescoped sequence rapidly generates 3‑amino-4-arylpyridazine libraries that map onto kinase inhibitor pharmacophores, as supported by patent claims covering Br/Cl-substituted pyridazine cores [1].

Regioselective SNAr for Agrochemical Lead Optimization

The electron-deficient pyridazine ring favors SNAr at the chlorine-bearing C3 position when the C4 bromine is left intact . This allows introduction of alkoxy, thioalkyl, or amino groups at C3 as the first step, reserving the bromine for a late-stage diversification via cross-coupling—an efficient strategy for generating agrochemical candidate libraries where heterocyclic core variation is critical.

Analytical Reference Standard for LC-MS and NMR Methods

Suppliers provide 4-bromo-3-chloropyridazine at ≥98 % purity with full NMR, HPLC, and LC‑MS documentation . This certified material can serve as a system-suitability standard for quantifying brominated/chlorinated pyridazine impurities in reaction monitoring, leveraging its distinctive isotopic pattern (1:1 Br isotope ratio) and well-resolved chromatographic behavior.

Building Block for HCV and Antiviral Discovery Programs

Given that US8569487B2 specifically exemplifies bromo‑chloro-pyridazines as anti-HCV agents, this compound is a direct entry point for medicinal chemistry teams pursuing novel antiviral leads. Its immediate availability in high purity reduces the lead time from hit identification to structure-activity relationship studies, aligning with the fast-follower strategies common in antiviral research [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal Br/Cl reactivity
Sequential coupling efficiency and scope
Agrochemical lead diversification
Electron-deficient core
C3 SNAr selectivity; late-stage Br diversification
LC-MS/NMR system suitability standard
High certified purity, full characterization
Isotopic pattern and retention time consistency
HCV inhibitor lead identification
IP-positioned scaffold
Freedom-to-operate review; rapid SAR exploration
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